molecular formula C7H5ClN2O2 B1347153 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole CAS No. 501653-22-1

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Cat. No.: B1347153
CAS No.: 501653-22-1
M. Wt: 184.58 g/mol
InChI Key: OJQHUMFLEARHQO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the furan and oxadiazole rings in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole typically involves the reaction of 2-furylcarboxylic acid hydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines are used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Substituted oxadiazole derivatives.

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino-oxadiazole derivatives.

Scientific Research Applications

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe for studying biological processes and interactions due to its unique chemical properties.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological activities. The presence of the chloromethyl group allows for covalent bonding with target molecules, enhancing its efficacy. The furan and oxadiazole rings contribute to the compound’s stability and reactivity, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-furyl](4-chlorophenyl)methanone
  • 1-methyl-(5-chloromethyl-2-furyl)-1H-benzimidazole hydrochloride

Uniqueness

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole is unique due to the presence of both the furan and oxadiazole rings in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may contain only one of these rings. Additionally, the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Biological Activity

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a furan ring, which contribute to its reactivity and interaction with biological targets. The oxadiazole ring is known for its stability and ability to act as a bioisostere for various functional groups in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes or bind to receptors involved in critical cellular pathways. For example, it has been shown to activate apoptotic pathways in cancer cells by increasing p53 expression and caspase-3 cleavage .
  • Antimicrobial Activity : Its derivatives have demonstrated significant activity against various pathogens, including drug-resistant strains of Plasmodium falciparum (malaria) and Mycobacterium tuberculosis (tuberculosis) .

Structure-Activity Relationships (SAR)

Research has identified key structural features that enhance the biological activity of oxadiazole derivatives:

Feature Impact on Activity
Chloromethyl groupFacilitates covalent bonding with target molecules
Furan ringContributes to stability and reactivity
Substituents on the oxadiazoleVariations lead to different levels of cytotoxicity

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that specific 1,2,4-oxadiazole derivatives exhibited potent cytotoxic effects against MCF-7 breast cancer cells. The most effective compounds reached IC50 values as low as 0.65 µM .
  • Antimalarial Activity : Research on oxadiazole derivatives revealed that certain compounds exhibited slow-action antiplasmodial activity against P. falciparum, with IC50 values below 40 nM. These compounds showed promise in overcoming resistance mechanisms present in malaria parasites .
  • Tuberculosis Research : A derivative of this compound demonstrated significant activity against monoresistant strains of Mycobacterium tuberculosis, showcasing its potential as a new therapeutic agent .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various oxadiazole derivatives:

Compound Target Activity (IC50)
This compoundMCF-7 Cells0.65 µM
Oxadiazole Derivative AP. falciparum<40 nM
Oxadiazole Derivative BM. tuberculosisActive against resistant strains

Properties

IUPAC Name

5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQHUMFLEARHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308668
Record name 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501653-22-1
Record name 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
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